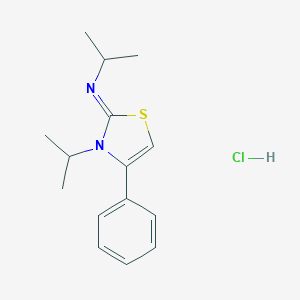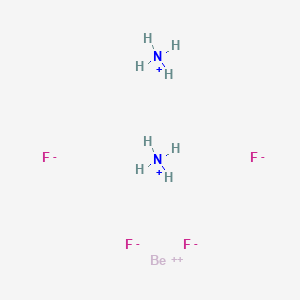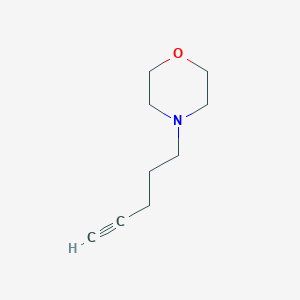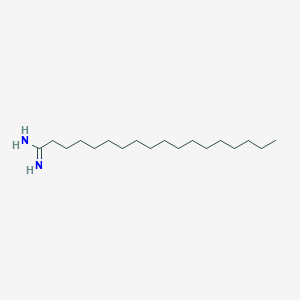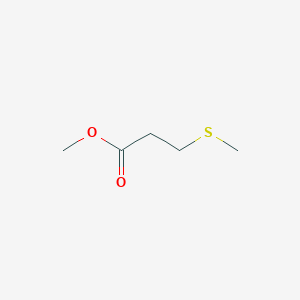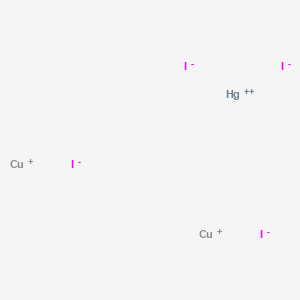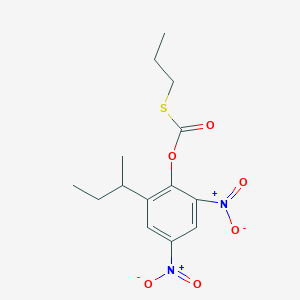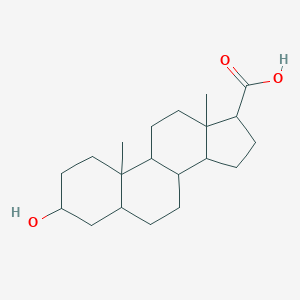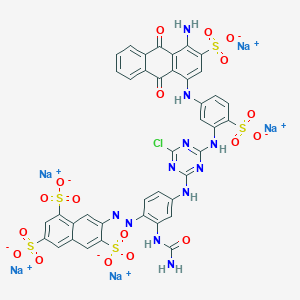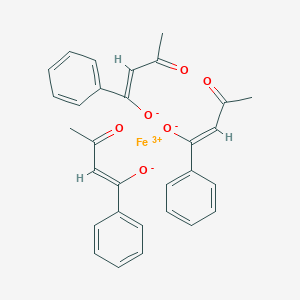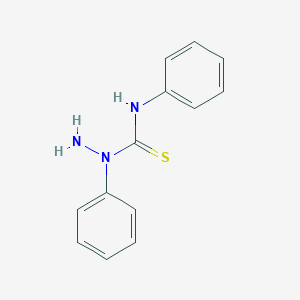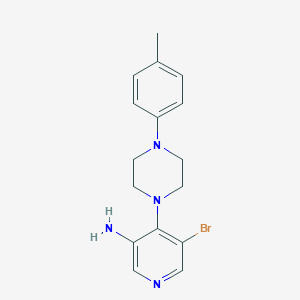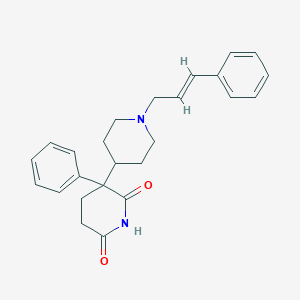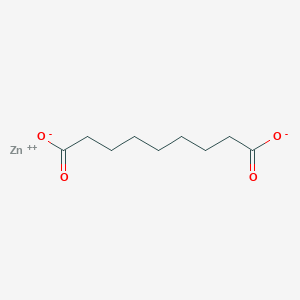
Zinc azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc azelate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an ester of azelaic acid and zinc, with a molecular formula of C18H32O4Zn. Zinc azelate is a white, odorless, and water-insoluble powder that can be synthesized through different methods.
Wirkmechanismus
The mechanism of action of zinc azelate is not fully understood, but it is believed to involve the inhibition of microbial and fungal growth, the regulation of sebum production, and the reduction of skin inflammation. Zinc azelate may also act as a free radical scavenger, protecting the skin from oxidative stress.
Biochemische Und Physiologische Effekte
Zinc azelate has been shown to have various biochemical and physiological effects, including the inhibition of microbial and fungal growth, the reduction of sebum production, and the modulation of inflammatory responses. Zinc azelate may also improve skin barrier function and increase collagen synthesis, leading to improved skin health.
Vorteile Und Einschränkungen Für Laborexperimente
Zinc azelate has several advantages for lab experiments, including its low toxicity, stability, and ease of synthesis. However, its water-insolubility and limited solubility in organic solvents may pose challenges in certain experiments.
Zukünftige Richtungen
Zinc azelate has promising potential for future research in various fields. Some possible future directions include the investigation of its efficacy as a treatment for other skin diseases, such as psoriasis and eczema, the development of new formulations for improved delivery, and the exploration of its potential applications in other areas, such as food preservation and water treatment.
Conclusion
Zinc azelate is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized through different methods and has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. Zinc azelate may also regulate sebum production, improve skin barrier function, and increase collagen synthesis, leading to improved skin health. While it has several advantages for lab experiments, its limited solubility may pose challenges. Future research directions include investigating its efficacy in treating other skin diseases and exploring its potential applications in other areas.
Synthesemethoden
Zinc azelate can be synthesized through different methods, including the reaction between azelaic acid and zinc oxide, the reaction between azelaic acid and zinc acetate, and the reaction between zinc chloride and sodium azelate. The most common method of synthesis is the reaction between azelaic acid and zinc oxide, which involves the addition of a zinc oxide solution to a solution of azelaic acid in ethanol. The resulting mixture is then stirred for several hours, and the precipitate is collected through filtration and dried.
Wissenschaftliche Forschungsanwendungen
Zinc azelate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, zinc azelate has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties, making it a promising compound for the treatment of various skin diseases, such as acne, rosacea, and seborrheic dermatitis. In agriculture, zinc azelate has been used as a fungicide and bactericide to control plant diseases. In cosmetics, zinc azelate has been added to skincare products due to its ability to regulate sebum production and reduce skin inflammation.
Eigenschaften
CAS-Nummer |
14488-60-9 |
|---|---|
Produktname |
Zinc azelate |
Molekularformel |
C9H14O4Zn |
Molekulargewicht |
251.6 g/mol |
IUPAC-Name |
zinc;nonanedioate |
InChI |
InChI=1S/C9H16O4.Zn/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+2/p-2 |
InChI-Schlüssel |
AXPCNWCNKKHVKH-UHFFFAOYSA-L |
SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[Zn+2] |
Kanonische SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[Zn+2] |
Andere CAS-Nummern |
14488-60-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



